molecular formula C20H18N6O4 B11450313 N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11450313
M. Wt: 406.4 g/mol
InChI Key: AJYGBLZZDRPIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as methoxy, methyl, and nitrophenyl groups

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include amine derivatives from reduction, nitroso or hydroxylamine derivatives from oxidation, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in microbial or viral replication, thereby exerting its antimicrobial or antiviral effects . The exact molecular pathways and targets may vary depending on the specific derivative and its application .

Properties

Molecular Formula

C20H18N6O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18N6O4/c1-12-17(19(27)24-14-8-4-6-10-16(14)30-2)18(25-20(23-12)21-11-22-25)13-7-3-5-9-15(13)26(28)29/h3-11,18H,1-2H3,(H,24,27)(H,21,22,23)

InChI Key

AJYGBLZZDRPIML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.